2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
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Overview
Description
The compound is a complex organic molecule that likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached at the 3rd and 4th positions. It also seems to contain an isoindoline group (a fused two-ring structure), which is dioxo (meaning it has two carbonyl groups, C=O), and a carboxylic acid group (COOH) at the 5th position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoindoline ring and the introduction of the carboxylic acid group. One possible method could involve a Suzuki-Miyaura cross-coupling reaction, which is a common method for forming carbon-carbon bonds . Another possible step could involve an amidation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxylic acid group could react with a base to form a carboxylate anion, or it could react with an alcohol to form an ester .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some possible properties to consider include its density, boiling point, vapor pressure, and solubility .Scientific Research Applications
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The process involves the use of a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
-
Synthesis of Thiophene Derivatives
- Field : Medicinal Chemistry
- Application : Thiophene-based analogs, which could potentially include this compound, have been studied by a growing number of scientists as a potential class of biologically active compounds .
- Method : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
- Results : These compounds play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Grignard Reaction
- Field : Organic Chemistry
- Application : The Grignard reaction is a powerful tool in organic chemistry for the synthesis of carbon-carbon bonds. If “2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” contains a carbonyl group, it could potentially be used in this reaction .
- Method : The Grignard reagent, an organomagnesium compound, reacts with the carbonyl of an aldehyde or ketone to form a new carbon-carbon bond . The reaction must be carried out under anhydrous conditions because the Grignard reagent is highly reactive and will react with water .
- Results : The result of the Grignard reaction is a new alcohol .
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-9-3-5-12(7-10(9)2)18-15(19)13-6-4-11(17(21)22)8-14(13)16(18)20/h3-8H,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKKQWJCKYOQMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352301 |
Source
|
Record name | 2-(3,4-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |
CAS RN |
294667-04-2 |
Source
|
Record name | 2-(3,4-Dimethylphenyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294667-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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